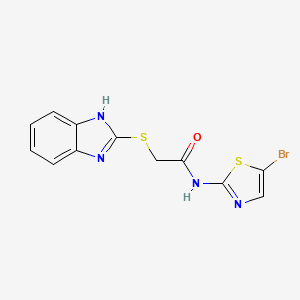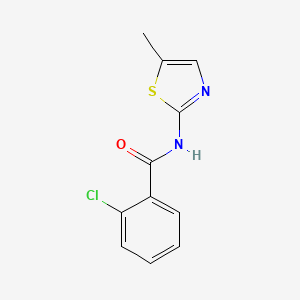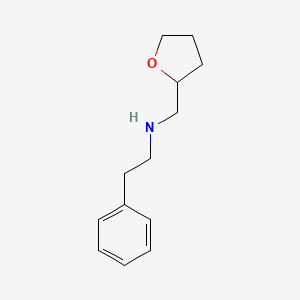![molecular formula C25H32N4O3S B12478792 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478792.png)
3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzamide core with multiple functional groups, including a piperazine ring and a carbamothioyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 3-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the benzamide core.
Introduction of the Carbamothioyl Group: The benzamide core is then treated with thiophosgene and a suitable amine to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(2-methylpropoxy)-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- **3-(2-methylpropoxy)-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
Uniqueness
3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H32N4O3S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H32N4O3S/c1-4-23(30)29-14-12-28(13-15-29)21-10-8-20(9-11-21)26-25(33)27-24(31)19-6-5-7-22(16-19)32-17-18(2)3/h5-11,16,18H,4,12-15,17H2,1-3H3,(H2,26,27,31,33) |
Clé InChI |
UTSKXSMCEZRWOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)

![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12478738.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)

![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)
![Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12478789.png)
![2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid](/img/structure/B12478799.png)
